molecular formula C10H6N2O2 B1626307 benzofuro[2,3-d]pyridazin-4(3H)-one CAS No. 50266-85-8

benzofuro[2,3-d]pyridazin-4(3H)-one

Cat. No.: B1626307
CAS No.: 50266-85-8
M. Wt: 186.17 g/mol
InChI Key: JPYPDSHHTRFKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuro[2,3-d]pyridazin-4(3H)-one is a heterocyclic compound that features a fused benzofuran and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

Benzofuro[2,3-d]pyridazin-4(3H)-one has been identified as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival. It plays a crucial role in the development and progression of certain types of cancer.

Mode of Action

This compound interacts with EGFR tyrosine kinase, inhibiting its activity . The inhibition of EGFR tyrosine kinase prevents the activation of downstream signaling pathways that promote cell proliferation and survival, thereby exerting an antiproliferative effect.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR tyrosine kinase, this compound disrupts the activation of downstream signaling molecules, including MAPK and PI3K, which are involved in cell proliferation, survival, and differentiation.

Result of Action

The inhibition of EGFR tyrosine kinase by this compound results in the suppression of cell proliferation and survival . This makes it a potential therapeutic agent for cancers that overexpress or have mutations in EGFR.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[2,3-d]pyridazin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a transition metal-free method can be employed to synthesize N-substituted derivatives of this compound . This method involves the transformation of shikimic acid to methyl 3-dehydroshikimate, followed by further functionalization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzofuro[2,3-d]pyridazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further synthetic applications.

Scientific Research Applications

Benzofuro[2,3-d]pyridazin-4(3H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuro[2,3-d]pyridazin-4(3H)-one is unique due to its specific ring fusion and the presence of both oxygen and nitrogen heteroatoms. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3H-[1]benzofuro[2,3-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-10-9-7(5-11-12-10)6-3-1-2-4-8(6)14-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYPDSHHTRFKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496122
Record name [1]Benzofuro[2,3-d]pyridazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50266-85-8
Record name [1]Benzofuro[2,3-d]pyridazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzofuro[2,3-d]pyridazin-4(3H)-one
Reactant of Route 2
benzofuro[2,3-d]pyridazin-4(3H)-one
Reactant of Route 3
benzofuro[2,3-d]pyridazin-4(3H)-one
Reactant of Route 4
benzofuro[2,3-d]pyridazin-4(3H)-one
Reactant of Route 5
benzofuro[2,3-d]pyridazin-4(3H)-one
Reactant of Route 6
benzofuro[2,3-d]pyridazin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.